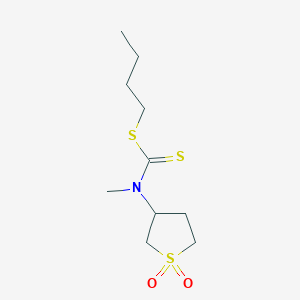![molecular formula C19H26N2O3 B3926751 1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione](/img/structure/B3926751.png)
1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It is commonly referred to as EMD 386088 and is a potent and selective antagonist of the dopamine D1-like receptor. This compound has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione involves its ability to act as an antagonist of dopamine D1-like receptors. These receptors are involved in the regulation of various physiological processes, including movement, cognition, and reward. By blocking the activity of these receptors, this compound can modulate the activity of dopamine in the brain, which can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione in lab experiments is its high selectivity for dopamine D1-like receptors. This allows for more precise modulation of dopamine activity in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione. One direction is to further investigate its potential use in treating drug addiction, schizophrenia, and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its administration in experimental paradigms.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential use in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D1-like receptors and can act as a potent and selective antagonist of these receptors. This compound has been studied for its potential use in treating drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-24-15-10-8-14(9-11-15)21-18(22)12-17(19(21)23)20-16-7-5-4-6-13(16)2/h8-11,13,16-17,20H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMFIUYTZNGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)

![1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B3926678.png)
![3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926683.png)

![10-benzoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926685.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[4-(1-piperidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3926688.png)
![N-(2-methoxyethyl)-N-(4-methylbenzyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B3926705.png)


![7-benzoyl-3,3-dimethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926726.png)

![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-6-methoxypyrimidine](/img/structure/B3926747.png)